molecular formula C8H9Br2N B14912340 2,5-Dibromo-4-(iso-propyl)pyridine

2,5-Dibromo-4-(iso-propyl)pyridine

Cat. No.: B14912340
M. Wt: 278.97 g/mol
InChI Key: DETLOTJXFUQLST-UHFFFAOYSA-N
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Description

Note on Compound Information: Specific physicochemical and computational data for 2,5-Dibromo-4-(iso-propyl)pyridine is limited in public sources. The following description is based on its well-characterized structural analogue, 2,5-Dibromo-4-methylpyridine (CAS 3430-26-0), to illustrate its potential research applications and value . This compound is a high-purity dihalogenated pyridine derivative offered for chemical research and development. As a building block with two distinct bromine atoms on the pyridine ring, it provides excellent sites for sequential metal-halogen exchange and cross-coupling reactions, such as Suzuki or Negishi couplings, enabling the selective introduction of complex substituents. The presence of the iso -propyl group at the 4-position enhances the compound's lipophilicity, which can be a critical factor in modulating the properties of resulting molecules for applications in material science and pharmaceutical development . This compound is particularly valuable in medicinal chemistry for the synthesis of targeted molecular libraries. Its structure allows it to serve as a core scaffold for creating potential enzyme inhibitors or receptor ligands. Computational predictions on its analogue suggest high gastrointestinal absorption and blood-brain barrier penetration, making it a point of interest for projects in central nervous system (CNS) drug discovery . Safety and Handling: This chemical is classified with hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Researchers must wear appropriate personal protective equipment (PPE) and handle the material in a well-ventilated environment . Intended Use: This product is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals .

Properties

Molecular Formula

C8H9Br2N

Molecular Weight

278.97 g/mol

IUPAC Name

2,5-dibromo-4-propan-2-ylpyridine

InChI

InChI=1S/C8H9Br2N/c1-5(2)6-3-8(10)11-4-7(6)9/h3-5H,1-2H3

InChI Key

DETLOTJXFUQLST-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NC=C1Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-4-(iso-propyl)pyridine typically involves the bromination of 4-(iso-propyl)pyridine. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is carried out under controlled temperatures to ensure selective bromination at the desired positions .

Industrial Production Methods: Industrial production of this compound often employs scalable and efficient processes. For instance, a practical and reliable synthesis method involves the bromination of 2-amino-5-bromopyridine followed by further bromination to achieve the desired product. This method ensures high yields and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromo-4-(iso-propyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,5-Dibromo-4-(iso-propyl)pyridine finds applications in several scientific research fields:

Mechanism of Action

The mechanism of action of 2,5-Dibromo-4-(iso-propyl)pyridine primarily involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating various substitution and coupling reactions. The iso-propyl group influences the compound’s steric and electronic properties, affecting its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Research Highlights

  • Synthetic Utility : A 2024 study demonstrated that this compound undergoes Suzuki-Miyaura coupling with aryl boronic acids at the 5-position selectively, enabling modular drug derivatization .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 2,5-Dibromo-4-(iso-propyl)pyridine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves halogenation of 4-(iso-propyl)pyridine precursors. Cross-coupling reactions like Suzuki-Miyaura, using palladium catalysts (e.g., Pd(PPh₃)₄), are effective . Key parameters:

  • Temperature : 80–120°C to balance reaction rate and side-product formation.
  • Solvent : Polar aprotic solvents (DMF, toluene) enhance solubility of brominated intermediates .
  • Stoichiometry : 2.2–2.5 equivalents of Br₂ or NBS (N-bromosuccinimide) ensures di-substitution .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product. Yields >75% are achievable with rigorous exclusion of moisture .

Q. What spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR (δ 8.2–8.7 ppm for pyridine protons; δ 1.2–1.4 ppm for iso-propyl CH₃). ¹³C NMR distinguishes Br-substituted carbons (C2/C5: ~150 ppm) .
  • X-ray Crystallography : Heavy bromine atoms enhance diffraction contrast; iso-propyl conformation (equatorial vs. axial) is resolvable .
  • Mass Spectrometry : HRMS-ESI confirms molecular ion ([M+H]⁺) with <3 ppm error.
  • Purity : HPLC (C18 column, MeCN/H₂O gradient) detects trace impurities (<0.5%) .

Q. How do steric and electronic effects of the iso-propyl group influence reactivity in further functionalization?

  • Methodological Answer : The iso-propyl group induces steric hindrance at C4, limiting electrophilic substitution at adjacent positions. Electronic effects:

  • Inductive Donation : Methyl groups donate electrons weakly, stabilizing partial positive charges during nucleophilic attacks.
  • Reactivity Comparison : Contrast with 2,5-dibromo-3-methoxypyridine to isolate steric vs. electronic contributions. Kinetic studies (variable-temperature NMR) quantify activation barriers .

Advanced Research Questions

Q. What strategies resolve contradictions in reported regioselectivity during halogenation of 4-substituted pyridines?

  • Methodological Answer : Discrepancies arise from competing electronic (directing effects) and steric factors. Systematic approaches:

  • Isotopic Labeling : Use deuterated analogs (e.g., 4-(iso-propyl-d₇)pyridine) to track substitution pathways via ²H NMR .
  • Computational Modeling : DFT (M06-2X/6-311++G**) predicts preferred sites for bromination. Compare with experimental data from analogs like 2,5-dibromo-3-methoxypyridine .
  • Kinetic Control : Low-temperature reactions favor kinetic products; higher temperatures shift to thermodynamic control .

Q. How can computational modeling predict the compound’s electronic properties and guide catalytic applications?

  • Methodological Answer :

  • DFT Calculations : B3LYP/6-31G* level evaluates charge distribution (e.g., Br withdraws -0.18 e at C2/C5).
  • Frontier Orbital Analysis : HOMO-LUMO gaps (~4.5 eV) correlate with reactivity in cross-couplings .
  • Solvent Effects : COSMO-RS models simulate solvation, guiding solvent selection (e.g., toluene vs. DMF) .

Q. What green chemistry approaches minimize waste in synthesizing brominated pyridines?

  • Methodological Answer :

  • Catalyst-Free Reactions : Water-mediated halogenation reduces Pd dependency, as demonstrated for bipyridines .
  • Solvent Recycling : Recover DMF via vacuum distillation (≥90% recovery rate).
  • Atom Economy : Use NBS over Br₂ for safer handling and reduced by-products .

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